N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]thiophene-2-carboxamide is a heterocyclic compound that features a pyrimidine ring substituted with a pyrrolidine group and a thiophene-2-carboxamide moiety
Mechanism of Action
Target of Action
Derivatives of 2-(pyrrolidin-1-yl)pyrimidine have been known to act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . They also inhibit a wide range of enzymes: phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .
Mode of Action
This can result in a variety of downstream effects, depending on the specific target and the context in which the interaction occurs .
Biochemical Pathways
Given the known targets of similar compounds, it is likely that this compound affects pathways related to the activity of the vanilloid receptor 1, the insulin-like growth factor 1 receptor, and the enzymes it is known to inhibit .
Result of Action
Based on the known actions of similar compounds, it can be inferred that this compound likely has a variety of effects at the molecular and cellular level, depending on its specific targets and the context in which it is acting .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]thiophene-2-carboxamide . These factors could include the pH of the environment, the presence of other molecules, temperature, and more.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]thiophene-2-carboxamide typically involves the reaction of N-(4,4-diethoxybutyl)pyrimidin-2-amine with heteroaromatic C-nucleophiles in the presence of trifluoroacetic acid . The reaction conditions are mild and the structures of the obtained products are confirmed by methods such as IR spectroscopy, 1H and 13C NMR spectroscopy, and X-ray structural analysis .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using cost-effective reagents, and ensuring the process is environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]thiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid for nucleophilic substitution , and various oxidizing and reducing agents depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]thiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It may be explored for its pharmacological properties, including its potential as a therapeutic agent.
Industry: The compound can be used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and have diverse biological activities.
Pyrimidine derivatives: Compounds with a pyrimidine ring are widely studied for their pharmacological properties.
Uniqueness
N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]thiophene-2-carboxamide is unique due to its combination of a pyrimidine ring with a pyrrolidine group and a thiophene-2-carboxamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
N-(2-pyrrolidin-1-ylpyrimidin-5-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4OS/c18-12(11-4-3-7-19-11)16-10-8-14-13(15-9-10)17-5-1-2-6-17/h3-4,7-9H,1-2,5-6H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARYKPIBXBRDVSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C=N2)NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.